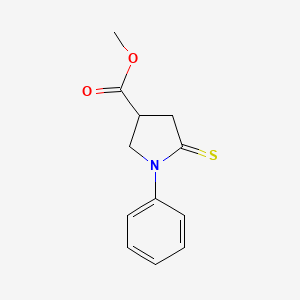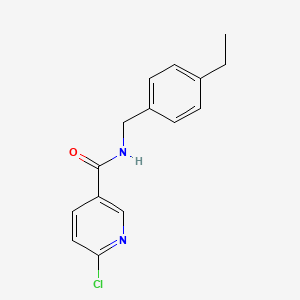![molecular formula C20H28N2O4 B1394426 tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate CAS No. 1217482-15-9](/img/structure/B1394426.png)
tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate is a versatile compound with a complex molecular structure, often used in various scientific research fields This compound is distinguished by its combination of a piperidine ring, a tert-butyl ester group, and an oxazolidinone moiety, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazolidinone ring, followed by its attachment to the piperidine structure. The process might include:
Nucleophilic addition reactions
Esterification reactions
Protection/deprotection steps
Purification through crystallization or chromatography
Industrial Production Methods: Industrial-scale production of this compound follows optimized synthetic routes to ensure high yield and purity. Large-scale reactors and stringent quality control measures are employed to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, such as:
Oxidation: Oxidative cleavage of the oxazolidinone ring
Reduction: Reduction of carbonyl groups in the oxazolidinone moiety
Substitution: Electrophilic or nucleophilic substitution at the piperidine ring
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate for oxidation
Reducing agents like lithium aluminium hydride for reduction
Nucleophiles such as Grignard reagents for substitution reactions
Major Products Formed from These Reactions: These reactions can yield a wide array of products, including modified piperidine derivatives, reduced oxazolidinones, and various substitution products, each with distinct properties and applications.
Applications De Recherche Scientifique
This compound finds extensive use in scientific research, including:
Chemistry: : Used as a chiral auxiliary in asymmetric synthesis due to its ability to induce stereochemical control.
Biology: : Acts as a scaffold for the design of enzyme inhibitors, receptor ligands, and bioactive molecules.
Medicine: : Potential precursor for developing drugs targeting central nervous system disorders, antimicrobial agents, and anti-inflammatory drugs.
Industry: : Employed in the synthesis of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate exerts its effects is multifaceted. It can act on various molecular targets, including enzymes and receptors, through interactions involving the oxazolidinone and piperidine moieties. These interactions can modulate biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Similar compounds include those with analogous oxazolidinone or piperidine structures, such as:
(S)-4-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid methyl ester
tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]morpholine-1-carboxylate
Highlighting its Uniqueness: What sets tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate apart is the combination of its structural components, which enhances its reactivity and versatility in synthetic applications. Its unique steric and electronic properties make it particularly useful in asymmetric synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl 4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-18(23)21-11-9-16(10-12-21)22-17(14-25-19(22)24)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINQKDSBRPPJA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2[C@H](COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)




![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
